molecular formula C20H28FN3O B6902216 4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine

4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine

Cat. No.: B6902216
M. Wt: 345.5 g/mol
InChI Key: CLOPAYAXXBJWRQ-UHFFFAOYSA-N
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Description

4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine is a complex organic compound featuring an indole moiety, a piperidine ring, and a morpholine ring The presence of the fluoro group on the indole ring enhances its chemical reactivity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the piperidine ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoro group on the indole ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted indole derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. The indole moiety is known for its ability to interact with proteins and nucleic acids, making this compound a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, 4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine is investigated for its potential therapeutic effects. Its structure suggests it may have activity as a receptor modulator or enzyme inhibitor, which could be useful in the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, potentially modulating their activity. The piperidine and morpholine rings may enhance the compound’s binding affinity and specificity. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-[2-[4-(6-chloro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine: Similar structure but with a chloro group instead of a fluoro group.

    4-[2-[4-(6-bromo-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine: Similar structure but with a bromo group instead of a fluoro group.

    4-[2-[4-(6-methyl-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, potentially enhancing its efficacy as a therapeutic agent.

Properties

IUPAC Name

4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O/c1-15-14-24(10-11-25-15)9-8-23-6-4-16(5-7-23)19-13-22-20-12-17(21)2-3-18(19)20/h2-3,12-13,15-16,22H,4-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOPAYAXXBJWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CCN2CCC(CC2)C3=CNC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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